6-Hydroxymethyl-7,8-dihydropterin

Descripción

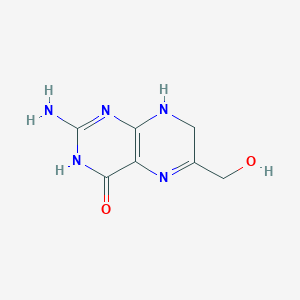

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQNNQTXUGLUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274264 |

Source

|

| Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-03-5 |

Source

|

| Record name | 2-Amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymethyl-7,8-Dihydropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-6-(HYDROXYMETHYL)-7,8-DIHYDRO-3H-PTERIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46L5LR2XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis Pathways Originating from 6 Hydroxymethyl 7,8 Dihydropterin

De Novo Folate Biosynthesis Pathway

The de novo folate biosynthesis pathway is crucial for the survival of many microorganisms, as they cannot acquire folates from their environment. Within this pathway, 6-Hydroxymethyl-7,8-dihydropterin serves as a critical intermediate, embarking on a series of enzymatic transformations that lead to the production of essential folate coenzymes.

Precursor Role in 7,8-Dihydrofolate and Tetrahydrofolate Formation

6-Hydroxymethyl-7,8-dihydropterin (HMDP) is a key precursor in the synthesis of 7,8-dihydrofolate (DHF) and ultimately tetrahydrofolate (THF). nih.govproteopedia.org The folate pathway begins with the conversion of guanosine (B1672433) triphosphate (GTP) and culminates in the production of THF, a vital cofactor in one-carbon transfer reactions necessary for the synthesis of nucleotides and amino acids. nih.govdrugbank.com HMDP stands as a central molecule that is acted upon to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). nih.govplos.org This pyrophosphorylated intermediate is then condensed with para-aminobenzoic acid (pABA) to yield 7,8-dihydropteroate. nih.govresearchgate.net Subsequently, 7,8-dihydropteroate is glutamylated by dihydrofolate synthase to form DHF, which is then reduced by dihydrofolate reductase to the biologically active THF. nih.gov

Sequential Enzymatic Conversions Initiated by 6-Hydroxymethyl-7,8-dihydropterin

The conversion of 6-Hydroxymethyl-7,8-dihydropterin into downstream folate products is a multi-step process, each stage governed by a specific enzyme. This sequential cascade ensures the efficient production of essential folate molecules.

The initial enzymatic step involves the phosphorylation of 6-Hydroxymethyl-7,8-dihydropterin. This reaction is catalyzed by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) , also known as 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase. proteopedia.orgnih.gov HPPK facilitates the transfer of a pyrophosphate group from ATP to the hydroxymethyl group of 6-Hydroxymethyl-7,8-dihydropterin, resulting in the formation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and adenosine (B11128) monophosphate (AMP). plos.orgwikipedia.orgnih.gov This enzymatic reaction is magnesium-dependent and is a critical control point in the folate pathway. nih.gov

Following its formation, DHPPP serves as a substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS) . nih.govnih.gov DHPS catalyzes the condensation of DHPPP with para-aminobenzoic acid (pABA). researchgate.netnih.gov This reaction leads to the formation of 7,8-dihydropteroate and the release of pyrophosphate. plos.orgnih.gov

In some organisms, including the malaria parasite Plasmodium vivax and the bacterium Francisella tularensis, HPPK and DHPS exist as a single bifunctional enzyme. nih.govnih.govplos.org This fusion of enzymatic activities is thought to enhance catalytic efficiency through substrate channeling. In plants like peas, a bifunctional HPPK/DHPS has also been identified and is localized in the mitochondria. nih.govembopress.org

The final steps to generate the core folate structure involve two additional enzymes. First, dihydrofolate synthase (DHFS) adds a glutamate moiety to 7,8-dihydropteroate, forming 7,8-dihydrofolate (DHF). nih.gov Subsequently, dihydrofolate reductase (DHFR) catalyzes the reduction of DHF to the biologically active coenzyme, tetrahydrofolate (THF). nih.gov

| Substrate | Enzyme | Product | Cofactor/Cosubstrate |

|---|---|---|---|

| 6-Hydroxymethyl-7,8-dihydropterin | 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) | 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | ATP, Mg2+ |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | Dihydropteroate synthase (DHPS) | 7,8-Dihydropteroate | para-aminobenzoic acid (pABA) |

| 7,8-Dihydropteroate | Dihydrofolate synthase (DHFS) | 7,8-Dihydrofolate (DHF) | L-glutamate, ATP |

| 7,8-Dihydrofolate (DHF) | Dihydrofolate reductase (DHFR) | Tetrahydrofolate (THF) | NADPH |

Interconnections with other Pteridine Pathways

The biosynthesis of 6-Hydroxymethyl-7,8-dihydropterin is intrinsically linked to the broader network of pteridine metabolism, originating from guanosine triphosphate (GTP). This interconnection highlights the metabolic branching that leads to the formation of various biologically important pteridine compounds.

Formation from Dihydroneopterin Derivatives

6-Hydroxymethyl-7,8-dihydropterin is synthesized from 7,8-dihydroneopterin (B1664191). nih.govacs.org The enzyme responsible for this conversion is dihydroneopterin aldolase (B8822740) (DHNA) . nih.govacs.orgdrugbank.com DHNA catalyzes the removal of a glycolaldehyde moiety from the side chain of 7,8-dihydroneopterin, yielding 6-Hydroxymethyl-7,8-dihydropterin. nih.gov This reaction is a key step that channels intermediates from the general pteridine pathway specifically into folate biosynthesis. The formation of 7,8-dihydroneopterin itself is a result of a series of enzymatic reactions starting with GTP, catalyzed by GTP cyclohydrolase I and 6-pyruvoyltetrahydropterin synthase. researchgate.netnih.gov

Enzymatic Activities Responsible for Branching Points

The pteridine biosynthesis pathway contains several enzymatic branching points that direct intermediates towards different metabolic fates. One such crucial branch point is the reaction catalyzed by dihydroneopterin aldolase (DHNA) . In addition to its primary role in forming 6-Hydroxymethyl-7,8-dihydropterin for folate synthesis, DHNA can also catalyze the epimerization of 7,8-dihydroneopterin at the 2'-carbon to produce 7,8-dihydromonapterin. nih.govnih.gov The biological significance of this epimerase activity is not yet fully understood, but it represents a diversion of the substrate pool away from folate biosynthesis. acs.org

Enzymology of 6 Hydroxymethyl 7,8 Dihydropterin Metabolism

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK; EC 2.7.6.3)

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase, commonly known as HPPK, is a key enzyme in the folate biosynthetic pathway. nih.gov This pathway is essential for the survival of many microorganisms but is not present in mammals, making HPPK a significant target for the development of antimicrobial drugs. researchgate.netnih.gov The enzyme is responsible for the pyrophosphoryl transfer from a donor molecule to 6-Hydroxymethyl-7,8-dihydropterin. researchgate.net

Catalytic Reaction and Product Formation (6-Hydroxymethyl-7,8-dihydropterin-pyrophosphate)

The chemical transformation can be summarized as follows: ATP + 6-hydroxymethyl-7,8-dihydropterin ⇌ AMP + 6-hydroxymethyl-7,8-dihydropterin pyrophosphate

This enzymatic step is a critical precursor for the subsequent synthesis of dihydropteroate (B1496061), another intermediate in the folate pathway. nih.govresearchgate.net In some organisms, such as Plasmodium vivax, the HPPK domain is fused with the dihydropteroate synthase (DHPS) domain, which catalyzes the next step in the pathway. nih.gov This fusion allows for the direct channeling of the product, HPPP, to the next enzyme.

Enzyme Classification and Nomenclature Variants (e.g., PPPK)

HPPK is systematically classified under the Enzyme Commission (EC) number 2.7.6.3 . genome.jpnih.gov The classification system categorizes enzymes based on the reactions they catalyze. mit.eduku.ac.th The breakdown of the EC number for HPPK is as follows:

EC 2: Transferases - enzymes that transfer a functional group. mit.eduku.ac.th

EC 2.7: Transferring phosphorus-containing groups. ku.ac.th

EC 2.7.6: Diphosphotransferases - enzymes that transfer a diphosphate (B83284) group. genome.jp

The enzyme is also known by several other names, which reflects its function and the substrates it acts upon. These nomenclature variants include:

2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase genome.jpresearchgate.net

7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase genome.jp

Hydroxymethyldihydropteridine pyrophosphokinase genome.jp

PPPK, an abbreviation for pterin (B48896) pyrophosphokinase.

Reaction Mechanism and Transition State Analysis

The catalytic mechanism of HPPK involves a series of conformational changes and precise interactions with its substrates and cofactors. The reaction proceeds through a defined sequence of binding events and is characterized by a specific transition state.

The HPPK-catalyzed reaction is dependent on the presence of magnesium ions (Mg²⁺). nih.govresearchgate.net Two Mg²⁺ ions are essential for the enzyme's activity and bind within the active site. genome.jpnih.gov These ions play a crucial role in the proper positioning and stabilization of the ATP molecule. nih.gov One magnesium ion interacts with the phosphate (B84403) groups of ATP, while the other bridges the enzyme and the ATP. nih.govplos.org This coordination is critical for neutralizing the negative charges of the phosphate groups and facilitating the nucleophilic attack. nih.gov The binding of Mg²⁺-ATP complex to the enzyme is the initial step in the catalytic cycle. researchgate.netnih.gov

HPPK follows a fixed and ordered substrate binding mechanism. nih.gov The first substrate to bind to the enzyme is the Mg²⁺-ATP complex. nih.govresearchgate.net The binding of ATP induces a significant conformational change in the enzyme, particularly in three flexible loop regions that surround the active site. nih.govresearchgate.net This conformational shift is essential for creating a competent binding site for the second substrate, 6-hydroxymethyl-7,8-dihydropterin (HP). nih.gov The HP molecule then binds to this pre-formed complex, leading to the formation of a ternary complex consisting of the enzyme, ATP, and HP. nih.govresearchgate.net This sequential binding ensures the correct alignment of the reactants for the pyrophosphate transfer to occur. nih.gov

The active site of HPPK is a well-defined cleft on the protein surface, composed of several key amino acid residues that are crucial for substrate binding and catalysis. researchgate.net Three dynamic loops, often referred to as loop 1 (residues 9-14), loop 2 (residues 43-53), and loop 3 (residues 82-92 in E. coli HPPK), form a significant part of the active site and make intimate contacts with the substrates. researchgate.netnih.gov

Theoretical and experimental studies have identified several critical residues and their functions:

Arginine 92 (R92): In E. coli HPPK, residue R92, located in loop 3, has been identified as the general base in the catalytic reaction. rsc.org This residue is proposed to deprotonate the hydroxyl group of the pterin substrate, thereby activating it for the nucleophilic attack on the pyrophosphate moiety of ATP. rsc.org

Aspartate 95 (Asp95): This residue is involved in hydrogen bonding with the hydroxymethyl group of the pterin substrate, contributing to its proper orientation within the active site. nih.gov

Tryptophan 89 (Trp89): This residue provides a van der Waals interaction with the pterin substrate, further stabilizing its binding. nih.gov

Data Tables

Table 1: Enzyme Classification and Nomenclature

| Feature | Description |

|---|---|

| EC Number | 2.7.6.3 genome.jpnih.gov |

| Systematic Name | ATP:2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine 6'-diphosphotransferase genome.jp |

| Common Name | 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) nih.gov |

| Other Names | PPPK, 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase genome.jp |

| Enzyme Class | Transferase (EC 2) mit.eduku.ac.th |

| Enzyme Subclass | Transferring phosphorus-containing groups (EC 2.7) ku.ac.th |

| Enzyme Sub-subclass | Diphosphotransferases (EC 2.7.6) genome.jp |

Table 2: Substrates and Products of the HPPK Catalyzed Reaction

| Role | Compound Name |

|---|---|

| Substrate 1 | Adenosine (B11128) triphosphate (ATP) nih.gov |

| Substrate 2 | 6-Hydroxymethyl-7,8-dihydropterin (HP) nih.gov |

| Product 1 | Adenosine monophosphate (AMP) nih.gov |

| Product 2 | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (HPPP) nih.gov |

Table 3: Key Active Site Residues and their Proposed Functions in E. coli HPPK

| Residue | Location | Proposed Function |

|---|---|---|

| Arginine 92 (R92) | Loop 3 | Acts as a general base, deprotonating the pterin substrate. rsc.org |

| Aspartate 95 (Asp95) | Active Site | Forms hydrogen bonds with the hydroxymethyl group of the pterin. nih.gov |

| Tryptophan 89 (Trp89) | Active Site | Provides stabilizing van der Waals interactions with the pterin substrate. nih.gov |

Compound Names Mentioned in the Article

6-Hydroxymethyl-7,8-dihydropterin

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate

Adenosine triphosphate (ATP)

Adenosine monophosphate (AMP)

Dihydropteroate

Magnesium

Structural Biology of HPPK

6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK; EC 2.7.6.3) is an essential enzyme that catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP). nih.gov This reaction is a crucial step in the folate biosynthesis pathway. nih.gov The structural understanding of HPPK, primarily from Escherichia coli, has been greatly advanced through X-ray crystallography and NMR studies. nih.gov

HPPK is a relatively small, monomeric protein with a molecular mass of approximately 18 kDa. nih.gov Its three-dimensional structure is characterized by an α/β sandwich fold, which consists of antiparallel β-sheets flanked by α-helices. nih.govebi.ac.uk This architecture creates a distinct cleft on the protein surface that serves as the substrate-binding region. nih.gov In some organisms, such as the biowarfare agent Francisella tularensis and the malaria parasite Plasmodium vivax, the genes encoding HPPK and dihydropteroate synthase (DHPS) are fused, resulting in a single bifunctional polypeptide. nih.govnih.gov

The active site of HPPK is surrounded by three flexible loop regions that are intimately involved in substrate binding and catalysis. nih.gov Notably, loops L2 (residues 43-53) and L3 (residues 82-92) exhibit significant conformational dynamics. nih.gov Upon binding of the ATP cofactor, these loops undergo a conformational shift which is essential for the proper formation of the HMDP-binding site. nih.gov Molecular dynamics simulations have revealed that even in the absence of substrates (apo-enzyme), these loops are dynamic and can sample multiple conformations, including open, semi-open, and closed states, which are necessary throughout the catalytic cycle. nih.gov The fast motion of the pterin-binding loop (L2) is partially dampened when the substrate and a non-hydrolyzable ATP analog are bound, while the ATP loop (L3) remains mobile. nih.gov

The binding of substrates to HPPK follows a specific order, with ATP binding first, followed by HMDP. nih.gov The binding of ATP induces conformational changes that complete the formation of the HMDP binding site. nih.gov The adenosine moiety of ATP fits into a conserved cleft, and the triphosphate chain is coordinated by two essential magnesium ions. researchgate.net These magnesium ions are crucial for recognizing and stabilizing the ATP molecule and are believed to play a role in stabilizing the transition state of the reaction. nih.gov

The HMDP substrate binds in an adjacent pocket where its pterin ring is positioned between two conserved aromatic residues in a π-stacking interaction. researchgate.net In total, 26 residues in HPPK interact with the substrate and cofactor, with 13 of these being conserved across different species. nih.gov The enzyme exhibits high selectivity for its substrates; for instance, the affinity of E. coli HPPK for Mg-GTP is 260 times lower than for Mg-ATP. nih.gov

Dihydropteroate Synthase (DHPS; EC 2.5.1.15)

Following the action of HPPK, dihydropteroate synthase (DHPS) catalyzes the next crucial step in the folate pathway. This enzyme is the target of sulfonamide antibiotics. wikipedia.orgnih.gov

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), the product of the HPPK reaction, with para-aminobenzoic acid (pABA). wikipedia.orgresearchgate.net This reaction forms the intermediate 7,8-dihydropteroate and releases pyrophosphate. ebi.ac.ukplos.org The reaction proceeds via an SN1 mechanism. nih.govnih.gov This mechanism involves the initial binding of DHPPP to the enzyme, followed by the elimination of the pyrophosphate group. ebi.ac.uk This elimination results in the formation of a cationic pterin intermediate, which is stabilized by the enzyme's active site. nih.govebi.ac.uk Subsequently, the amino group of pABA attacks the C9 carbon of the pterin intermediate, leading to the formation of 7,8-dihydropteroate. nih.gov

Structural Insights into Substrate Binding and Catalysis

The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a key player in the folate biosynthetic pathway. nih.gov It catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP). nih.gov Extensive research on HPPK from Escherichia coli has provided significant insights into its structure and function.

X-ray crystallography and NMR studies have shown that HPPK has an α/β fold, creating a cleft on its surface where substrates bind. nih.govcore.ac.uk The active site is surrounded by three flexible loop regions that play a crucial role in substrate interaction. nih.govnih.gov The binding of substrates follows a specific order, with ATP binding first, which induces a conformational change in the loops, thereby forming the binding site for HMDP. nih.gov

Bifunctional Enzymes (HPPK-DHPS Fusion Proteins)

In many organisms, the enzymes HPPK and dihydropteroate synthase (DHPS) are fused into a single polypeptide chain, creating a bifunctional enzyme. nih.govnih.gov This fusion is a common feature in certain bacteria, lower eukaryotes, and plants. researchgate.net

Occurrence in Bacteria, Lower Eukaryotes, and Plants

Bifunctional HPPK-DHPS enzymes have been identified in a range of organisms, including:

Francisella tularensis : The causative agent of tularemia, this bacterium possesses a fused HPPK-DHPS enzyme. nih.govresearchgate.net

Plasmodium species : The parasites responsible for malaria, such as Plasmodium falciparum and Plasmodium vivax, have a bifunctional HPPK-DHPS. nih.govnih.govnih.gov This fusion makes it a significant target for antimalarial drugs. nih.gov

Pea (Pisum sativum) and Arabidopsis thaliana : These plants also exhibit a fused HPPK-DHPS enzyme, highlighting the conservation of this arrangement across different kingdoms. biorxiv.org

Mechanistic Advantages of Bifunctionality (e.g., Substrate Channeling)

The fusion of sequential enzymes in a metabolic pathway can offer several advantages, most notably substrate channeling. This mechanism involves the direct transfer of the product of the first enzyme (HPPK) to the active site of the second enzyme (DHPS) without it diffusing into the bulk solvent.

However, studies on the HPPK-DHPS fusion enzymes from Francisella tularensis and pea suggest that substrate channeling may not be a significant factor. nih.govbiorxiv.org In these enzymes, the active sites are positioned far apart, making direct transfer unlikely. nih.gov Kinetic studies on the pea enzyme showed that the product of HPPK, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), accumulates in the medium and is then used by DHPS. biorxiv.org

In contrast, in Plasmodium falciparum, a patch of positively charged residues between the two active sites is hypothesized to facilitate the channeling of the negatively charged DHPPP. biorxiv.org This suggests that the advantages of bifunctionality might vary between different organisms.

Dihydroneopterin Aldolase (B8822740) (DHNA; EC 4.1.2.25)

Another crucial enzyme in the metabolism of pterin compounds is dihydroneopterin aldolase (DHNA).

Role in 6-Hydroxymethyl-7,8-dihydropterin Generation from 7,8-Dihydroneopterin (B1664191)

DHNA, classified under EC number 4.1.2.25, catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde. nih.govqmul.ac.ukwikipedia.org This reaction is a key step in the folate biosynthesis pathway in bacteria, plants, and fungi. qmul.ac.ukexpasy.org The enzyme from Staphylococcus aureus has been well-characterized, and its structure in complex with the product, 6-hydroxymethyl-7,8-dihydropterin, has been determined, defining the active site. nih.gov

In some organisms, DHNA exhibits additional functionalities. For instance, the enzyme from Escherichia coli and Arabidopsis thaliana can also catalyze the epimerization of 7,8-dihydroneopterin. qmul.ac.ukexpasy.org

Organismal Distribution and Biological Significance of 6 Hydroxymethyl 7,8 Dihydropterin Pathways

Essentiality in Bacterial and Archaeal Folate Metabolism

In the vast majority of bacteria and archaea, the folate biosynthetic pathway is essential for survival, as these microorganisms cannot acquire folate from their environment. researchgate.netnih.gov They must synthesize it de novo from guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (pABA), and glutamate. nih.gov The pathway is a critical component of cellular metabolism, providing the necessary precursors for DNA, RNA, and protein synthesis. patsnap.compatsnap.com

The enzyme HPPK (encoded by the folK or sulD gene) catalyzes the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP), forming 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). proteopedia.orgnih.govwikipedia.org Subsequently, DHPS catalyzes the condensation of DHPPP with pABA to produce 7,8-dihydropteroate. researchgate.netwikipedia.org This product is then converted to dihydrofolate. Because folate is critical for cell division, the inhibition of these enzymes leads to a bacteriostatic effect, halting bacterial growth and proliferation. patsnap.comwikipedia.org

While most bacteria possess monofunctional HPPK and DHPS enzymes, some variations exist. nih.gov For instance, in the bacterium Francisella tularensis, the causative agent of tularemia, HPPK and DHPS are fused into a single bifunctional protein. nih.govnih.govosti.gov This fusion is noteworthy as it presents a unique structural arrangement compared to the separate enzymes found in model organisms like Escherichia coli. nih.gov The folate pathway in some archaea also relies on these enzymes, although some organisms in this domain possess a redundant enzyme for certain steps. nih.gov The absolute requirement for this pathway in most prokaryotes underscores its fundamental importance to their physiology.

Significance in Lower Eukaryotes (e.g., Malaria Parasites, Pneumocystis carinii)

Similar to prokaryotes, many lower eukaryotes, including significant human pathogens, depend on the de novo synthesis of folate. plos.orgnih.gov This dependency makes the folate pathway an attractive target for antimicrobial therapies. Prominent examples include the malaria parasite (Plasmodium species) and the opportunistic fungus Pneumocystis jirovecii (formerly known as Pneumocystis carinii). plos.orgwikipedia.org

In Plasmodium species such as P. falciparum and P. vivax, the HPPK and DHPS enzymes are encoded by a single gene and exist as a fused, bifunctional protein. proteopedia.orgnih.govnih.gov This enzyme catalyzes two sequential steps in the pathway: the HPPK domain converts HMDP to DHPPP, which is then channeled to the DHPS domain for the synthesis of 7,8-dihydropteroate. nih.gov This fusion is a characteristic feature in these parasites and is a validated target for antimalarial drugs like sulfadoxine, which acts as a competitive inhibitor of the DHPS domain by mimicking its substrate, pABA. nih.govnih.gov

In the fungus Pneumocystis jirovecii, which causes severe pneumonia in immunocompromised individuals, the folate synthesis pathway is also crucial for survival. wikipedia.orgwikipedia.org Its folate synthesis enzyme (fas gene) is a multifunctional protein where HPPK exists as the central domain. wikipedia.orgebi.ac.uk The essentiality of this pathway is exploited by the combination therapy of trimethoprim (B1683648) and sulfamethoxazole, which target dihydrofolate reductase and DHPS, respectively. wikipedia.orgontosight.ai The evolutionary conservation of this pathway in these pathogenic eukaryotes highlights its fundamental role and its utility as a target for selective anti-infective agents. researchgate.net

Role in Plant Folate Biosynthesis and Subcellular Localization (e.g., Mitochondria)

Plants, like microorganisms, synthesize their own folates. embopress.org The pathway is vital for their growth and development, providing coenzymes for the metabolism of amino acids and nucleic acids. embopress.org Research has shown that key steps of folate biosynthesis in plants are compartmentalized within specific organelles.

Studies in pea leaves (Pisum sativum) have demonstrated that the synthesis of 7,8-dihydropteroate occurs exclusively within the mitochondria. embopress.orgnih.govnih.gov This reaction is carried out by a bifunctional HPPK/DHPS enzyme. nih.govnih.gov Molecular cloning and analysis revealed that the enzyme is encoded by a single-copy gene and is synthesized with a mitochondrial transit peptide, which directs the protein to the mitochondrial matrix. embopress.orgnih.gov Upon import, this transit peptide is cleaved to yield the mature, active enzyme. nih.gov

The localization of HPPK/DHPS activity within the mitochondria strongly suggests that this organelle is the primary, if not sole, site of 7,8-dihydropteroate synthesis in higher plant cells. embopress.orgnih.govnih.gov This compartmentalization raises questions about the transport of the necessary substrates, 6-hydroxymethyl-7,8-dihydropterin and pABA, into the mitochondria to sustain folate production. embopress.org The pABA substrate is synthesized from chorismate in the plastids, indicating a need for intercellular transport to the mitochondria. embopress.org

Comparative Analysis of HPPK and DHPS Enzymes Across Diverse Organisms

The enzymes HPPK and DHPS, while catalyzing conserved reactions, exhibit considerable structural diversity across different organisms. These differences are primarily in their quaternary structure—whether they exist as separate monofunctional proteins or as domains within a larger multifunctional enzyme.

In most eubacteria, such as E. coli and Bacillus anthracis, HPPK and DHPS are monofunctional enzymes, encoded by separate genes. nih.govplos.org In contrast, a fused, bifunctional HPPK-DHPS enzyme is found in the bacterium Francisella tularensis, the malaria parasites (Plasmodium spp.), and in higher plants like Arabidopsis thaliana and pea. nih.govosti.govnih.govnih.gov In the fungus Pneumocystis jirovecii and the yeast Saccharomyces cerevisiae, HPPK and DHPS activities are part of even larger multifunctional proteins that may include other folate synthesis enzymes like dihydroneopterin aldolase (B8822740) (DHNA). wikipedia.orgnih.gov

Structurally, the active sites of the HPPK and DHPS modules are largely conserved even in the fused enzymes, appearing very similar to their monofunctional counterparts. nih.govosti.gov However, the catalytic efficiency can vary dramatically. For example, the DHPS activity of the bifunctional enzyme from F. tularensis is exceptionally low, about 1/260,000th of the activity of the E. coli DHPS. nih.govresearchgate.net This low efficiency may make the organism particularly vulnerable to DHPS inhibitors. nih.govnih.gov These structural and functional variations across species are critical for understanding enzyme evolution and for the development of species-specific inhibitors.

Implications for Target Validation in Anti-Infective Research

The folate biosynthesis pathway is a clinically validated and highly attractive target for the development of anti-infective drugs. nih.govpatsnap.comproteopedia.org The primary reason for its utility is the metabolic difference between most microbes and higher organisms; bacteria, fungi, and protozoa synthesize folate de novo, while mammals obtain it from their diet, lacking the necessary enzymes like HPPK and DHPS. plos.orgpatsnap.comwikipedia.org This distinction allows for high selectivity, targeting the pathogen's pathway with minimal effect on the host. patsnap.com

DHPS has been a successful drug target for decades, most notably by the sulfonamide class of antibiotics. wikipedia.orgontosight.aiontosight.ai Sulfonamides are structural analogs of pABA and act as competitive inhibitors of DHPS, preventing the formation of dihydropteroate (B1496061) and thereby halting folate synthesis. patsnap.compatsnap.com However, the extensive use of sulfa drugs has led to widespread microbial resistance, often through mutations in the DHPS enzyme that reduce drug binding affinity without lethally compromising substrate binding. researchgate.netnih.govnih.gov

This rise in resistance has spurred interest in other enzymes in the pathway, with HPPK emerging as a promising alternative target. proteopedia.orgnih.govresearchgate.netnih.gov HPPK is essential for microorganisms but absent in mammals, making it an ideal candidate for developing novel antimicrobial agents. nih.govnih.gov The development of HPPK inhibitors could provide new therapeutic options and potentially be used in combination with DHPS inhibitors for a synergistic "double-hit" on the pathway, a strategy that could also help combat the development of resistance. plos.org The bifunctional nature of HPPK-DHPS in pathogens like F. tularensis and Plasmodium offers a unique opportunity to design inhibitors that could target both active sites simultaneously. plos.orgosti.gov

Table of Mentioned Compounds

Advanced Research Methodologies in the Study of 6 Hydroxymethyl 7,8 Dihydropterin and Its Enzymes

Structural Biology Approaches

Structural biology provides a high-resolution view of the molecular architecture of enzymes and their interactions with ligands such as 6-Hydroxymethyl-7,8-dihydropterin. These approaches are fundamental to understanding the principles of substrate recognition, catalysis, and inhibition.

X-ray Crystallography for Enzyme-Ligand Complex Determination

X-ray crystallography has been instrumental in determining the three-dimensional structures of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), the enzyme that catalyzes the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin. nih.govnih.gov This technique has provided atomic-level details of the enzyme's active site and how it accommodates its substrates and products.

Crystal structures of HPPK have been resolved for various organisms, including Escherichia coli, Staphylococcus aureus, Francisella tularensis, and Plasmodium vivax. nih.gov These studies have revealed a conserved α/β fold with a distinct substrate-binding cleft. nih.gov The active site is typically surrounded by three flexible loop regions that play a critical role in substrate binding and catalysis. nih.govnih.gov

Crucially, crystallographic analyses of HPPK in complex with the substrate analog 6-hydroxymethyl-7,8-dihydropterin (DHP) and a non-hydrolyzable ATP analog, AMPCPP, have elucidated the precise interactions necessary for catalysis. nih.gov These structures show how the pterin (B48896) ring of DHP is positioned within a specific pocket and how the 6-hydroxymethyl group is oriented for the in-line transfer of the pyrophosphate group from ATP. plos.org The presence of magnesium ions has been identified as essential for coordinating the phosphate (B84403) groups of ATP and stabilizing the transition state. nih.gov Furthermore, crystal structures of bifunctional HPPK-dihydropteroate synthase (DHPS) enzymes, such as the one from Francisella tularensis, have provided insights into the channeling of the product of the HPPK reaction, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), to the active site of DHPS. plos.org

Table 1: Selected X-ray Crystal Structures of HPPK and its Complexes

| PDB ID | Organism | Description | Resolution (Å) |

| 3MCO | Francisella tularensis | HPPK-DHPS in complex with AMPcPP and DHP | 2.30 |

| 1RAO | Escherichia coli | HPPK in complex with AMP and HPPP | Not Specified |

| 1RB0 | Escherichia coli | HPPK in complex with HPPP | Not Specified |

| Not Specified | Staphylococcus aureus | HPPK in complex with 8-mercaptoguanine and AMPCPP | 1.65 |

This table is not exhaustive and represents a selection of relevant structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of macromolecules in solution, providing complementary information to the static pictures offered by X-ray crystallography. NMR studies have been pivotal in characterizing the conformational changes that HPPK undergoes during its catalytic cycle. nih.gov

NMR experiments have demonstrated that the three flexible loops surrounding the HPPK active site are highly dynamic. plos.org Upon binding of the first substrate, ATP, these loops undergo significant conformational shifts to form the binding site for the second substrate, 6-hydroxymethyl-7,8-dihydropterin. nih.gov This ordered binding mechanism, where ATP binds first, has been confirmed by kinetic and NMR studies. nih.govnih.gov

Two-dimensional ¹H/¹⁵N heteronuclear single-quantum coherence (HSQC) NMR spectra have been used to map the binding site of the product, DHPPP, on the HPPK apoenzyme. nih.gov These experiments have shown that DHPPP can bind to the enzyme with high affinity even in the absence of ATP, a behavior that contrasts with the substrate HMDP. nih.gov Furthermore, NMR studies have revealed that the binding of an inhibitor, 8-mercaptoguanine, to the pterin site of S. aureus HPPK leads to a rigidification of the catalytic loops, which is entropically unfavorable. plos.org This provides valuable insights for the rational design of new inhibitors.

Computational and Theoretical Chemistry

Computational and theoretical chemistry methods provide a powerful lens to investigate the dynamic processes and chemical transformations that are often difficult to capture through experimental techniques alone. These approaches allow for the detailed exploration of reaction mechanisms and conformational landscapes.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Mechanism Elucidation

Hybrid quantum mechanical/molecular mechanical (QM/MM) calculations have emerged as a crucial tool for elucidating the intricate details of enzymatic reaction mechanisms. This approach allows for the treatment of the reacting species at a high level of quantum mechanical theory while the surrounding protein and solvent environment is described by a more computationally efficient molecular mechanics force field.

A significant application of QM/MM calculations in the study of HPPK has been the theoretical analysis of the catalytic pathway of pyrophosphate transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin. rsc.org These calculations have been instrumental in identifying the key amino acid residues that act as general bases in the reaction. rsc.org By modeling the reaction profiles for different potential catalytic residues, these studies have provided strong evidence for the specific role of certain residues in the wild-type enzyme. rsc.org Furthermore, QM/MM calculations have been used to predict the effect of site-directed mutations on the reaction barrier, and these predictions have shown good agreement with experimentally determined catalytic rate constants (kcat). rsc.org This validation underscores the predictive power of QM/MM methods in understanding enzyme catalysis at a molecular level.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of biological macromolecules, allowing researchers to explore the conformational landscape of enzymes and their complexes with ligands over time. rsc.org These simulations have been particularly insightful in understanding the flexibility and conformational changes of HPPK. nih.gov

MD simulations of the HPPK apoenzyme have revealed that the flexible loops surrounding the active site are significantly more dynamic in solution than suggested by the B-factors from crystal structures. nih.gov These simulations have shown that the open conformation of one of the key loops, which was initially observed in the ATP-bound state, is also accessible to the apoenzyme in solution. nih.gov This finding supports a model where the enzyme exists in a pre-existing equilibrium of conformations, and ligand binding shifts this equilibrium towards a more catalytically competent state. nih.gov

Furthermore, MD simulations have been employed to study the process of ATP binding to HPPK. nih.gov These studies have demonstrated that even as the enzyme transitions from a closed to a more open conformation, ATP can remain bound through a network of interactions, primarily salt bridges. nih.gov Enhanced sampling MD techniques have been used to identify the specific interactions that are crucial for ATP binding and to map the pathway of its dissociation from the enzyme. nih.gov

Biochemical and Biophysical Characterization

The functional activity of enzymes and their interactions with substrates and inhibitors are quantitatively described through biochemical and biophysical characterization. These methods provide essential data on reaction kinetics and binding thermodynamics.

The enzymatic reaction catalyzed by HPPK follows an ordered bi-bi mechanism, where ATP binds first, followed by 6-hydroxymethyl-7,8-dihydropterin. nih.govnih.gov The products, AMP and DHPPP, are then released. nih.gov Transient kinetics of the reaction can be monitored using stopped-flow fluorescence spectroscopy by observing the change in the fluorescence of the pterin ring. nih.gov These studies have revealed a biphasic fluorescence signal, with an initial increase upon substrate binding followed by a decrease associated with a slow step after the chemical reaction, likely related to product release. nih.gov

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques for quantifying the binding affinity of ligands to HPPK. plos.org These methods have been used to determine the equilibrium dissociation constants (Kd) for substrates, products, and inhibitors. For example, ITC has shown that the product DHPPP binds to the E. coli HPPK apoenzyme with a high affinity (Kd = 0.2 µM). nih.gov Similarly, the binding affinity of the inhibitor 8-mercaptoguanine to S. aureus HPPK has been determined to be approximately 13 µM by both ITC and SPR. plos.org

Enzyme inhibition assays are crucial for the discovery and characterization of potential antimicrobial agents targeting HPPK. A common method is the luminescent kinase assay, which measures the amount of ATP remaining after the enzymatic reaction. This assay has been used to determine the half-maximal inhibitory concentration (IC50) of compounds like 8-mercaptoguanine. plos.org

Table 2: Selected Biochemical and Biophysical Data for HPPK

| Enzyme Source | Ligand | Method | Parameter | Value |

| Escherichia coli | DHPPP | ITC | K_d | 0.2 µM |

| Staphylococcus aureus | 8-mercaptoguanine | ITC | K_d | ~13 µM |

| Staphylococcus aureus | 8-mercaptoguanine | SPR | K_d | ~13 µM |

| Staphylococcus aureus | ATP | Luminescent Kinase Assay | K_m^app | 10.8 ± 2.5 µM |

| Staphylococcus aureus | 8-mercaptoguanine | Luminescent Kinase Assay | IC_50 | ~41 µM |

Enzyme Kinetics and Inhibition Studies

Inhibition studies are pivotal in the development of novel antimicrobial agents targeting this pathway. Various compounds have been identified and characterized as inhibitors of HPPK. For example, a screen of a pterin-biased compound set identified several inhibitors featuring an aryl-substituted 8-thioguanine scaffold. nih.gov These compounds were found to engage the pterin-binding pocket of HPPK. nih.gov Furthermore, bisubstrate analog inhibitors, which mimic the transition state of the enzymatic reaction, have been designed and synthesized, demonstrating high-affinity binding to HPPK. nih.gov

Kinetic studies on mutant enzymes, such as those with alterations in key loops of HPPK, have provided insights into the roles of specific amino acid residues in substrate binding and catalysis. For example, a W89A mutation in E. coli HPPK was shown to decrease the rate constant for the forward chemical reaction by a factor of 15. nih.gov

Table 1: Kinetic Parameters for HPPK Inhibition

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|---|

| DihydropterinPPi | Pea mitochondrial HPPK-DHPS | Competitive (vs. ATP) | 5 |

| DihydropterinPPi | Pea mitochondrial HPPK-DHPS | Mixed-type (vs. Dihydropterin) | 10 and 15 |

| 8-thioguanine derivatives | S. aureus HPPK | Competitive | Varies |

| Bisubstrate analogs (HP-73, HP-75) | E. coli HPPK | Competitive | N/A |

This table is interactive and can be sorted by clicking on the column headers.

Binding Assays and Thermodynamics

Binding assays are employed to quantify the affinity between 6-hydroxymethyl-7,8-dihydropterin, its analogs, or inhibitors and their target enzymes. Equilibrium binding studies have shown that E. coli HPPK binds ATP or its non-hydrolyzable analog, AMPCPP, with high affinity. researchgate.net The binding of ATP induces conformational changes in the enzyme that are necessary for the subsequent binding of 6-hydroxymethyl-7,8-dihydropterin. nih.govresearchgate.net The apoenzyme, without ATP bound, does not bind the pterin substrate. researchgate.net

Fluorescence spectroscopy is a powerful tool for these studies. The fluorescent ATP analog, MANT-ATP, exhibits a significant increase in fluorescence upon binding to HPPK, allowing for the determination of its dissociation constant. researchgate.net Similarly, the binding of 6-hydroxymethyl-7,8-dihydropterin to the HPPK•AMPCPP binary complex results in an enhancement of the pterin ring's fluorescence, enabling the calculation of its dissociation constant. researchgate.net

Thermodynamic analyses provide deeper insights into the forces driving ligand binding. While specific thermodynamic data for 6-hydroxymethyl-7,8-dihydropterin binding is often embedded within broader structural and kinetic studies, the principles of isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly applied to measure the enthalpy and entropy of binding for various ligands to HPPK. nih.gov These data are crucial for understanding the structure-activity relationships of potential inhibitors. nih.gov

Table 2: Dissociation Constants for Ligand Binding to E. coli HPPK

| Ligand | Binding Condition | Dissociation Constant (Kd) |

|---|---|---|

| ATP | Apoenzyme | 4.5 µM |

| MANT-ATP | Apoenzyme | 10.4 µM |

| 6-hydroxymethyl-7,8-dihydropterin | HPPK•AMPCPP complex | 36 nM |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Biology Techniques

Gene Cloning, Expression, and Protein Purification

Molecular biology techniques are essential for producing the large quantities of pure enzyme required for structural and functional studies. The gene encoding HPPK or the fused HPPK-DHPS is typically cloned into an expression vector, which is then introduced into a host organism, commonly Escherichia coli. nih.govresearchgate.netorigene.com Overexpression of the target protein is then induced.

Following expression, the enzyme is purified from the cell lysate using a series of chromatographic techniques. bio-rad.com For example, the bifunctional HPPK/DHPS from pea has been purified using affinity chromatography on a folate-agarose column. researchgate.net The purity of the enzyme is assessed by methods such as SDS-PAGE. researchgate.net In some cases, the native HPPK from E. coli has been purified over 10,000-fold to homogeneity. nih.gov

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the structure and function of an enzyme. nih.gov By systematically replacing amino acids in the active site or other critical regions of HPPK, researchers can assess the impact of these changes on substrate binding, catalysis, and inhibitor interactions.

For instance, deletion mutagenesis and X-ray crystallography have demonstrated that loop 3 of E. coli HPPK is crucial for the assembly of the active center and is essential for catalysis. nih.gov To further probe the importance of this loop, site-directed mutagenesis was used to substitute specific residues. The substitution of arginine-84 with alanine had minimal effect on the enzyme's kinetic constants, indicating it is not critical for substrate binding or catalysis. nih.gov In contrast, replacing tryptophan-89 with alanine significantly increased the dissociation constant for 6-hydroxymethyl-7,8-dihydropterin and markedly decreased the catalytic rate constant, highlighting its importance in both binding and the chemical step of the reaction. nih.gov

Advanced Analytical Techniques for Metabolite Detection (e.g., HPLC-MS)

Advanced analytical techniques are crucial for the sensitive and specific detection of 6-hydroxymethyl-7,8-dihydropterin and other related metabolites in complex biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a particularly powerful method. researchgate.netmdpi.com

HPLC separates the components of a mixture based on their physicochemical properties, and MS provides highly sensitive detection and structural information based on the mass-to-charge ratio of the ionized molecules. mdpi.com LC-MS/MS, which involves two stages of mass analysis, offers even greater specificity and is often used for the quantitative analysis of pterins in biological fluids like cerebrospinal fluid. nih.gov These methods have been successfully applied to analyze the products of enzymatic reactions involving 6-hydroxymethyl-7,8-dihydropterin, such as the formation of 7,8-dihydropteroate. researchgate.net Electrochemical detection can also be coupled with HPLC for the sensitive determination of pterins. nih.gov

The accurate quantification of these metabolites is essential for diagnosing inborn errors of metabolism related to the pterin biosynthetic pathway and for monitoring the metabolic flux through the folate pathway. nih.gov

Q & A

Q. How can the crystal structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) be determined experimentally?

The crystal structure of HPPK can be resolved using X-ray diffraction with synchrotron radiation (e.g., APS Beamline 22-BM at λ = 1.0 Å). Key steps include:

- Crystallization : Vapor diffusion (sitting drop method) at pH 6.5 and 291 K, using sodium cacodylate and tri-sodium citrate as precipitants .

- Data collection : High-resolution (2.0 Å) datasets are processed with software like HKL-2000 for scaling and reduction.

- Refinement : Molecular replacement using PHENIX, starting from homologous structures (e.g., PDB 4M5M), with R-factor values below 0.2 .

Q. What biochemical assays are used to study HPPK activity and substrate binding?

- Kinetic assays : Ordered Bi Bi mechanism confirmed via steady-state kinetics, where ATP binds first, followed by 6-hydroxymethyl-7,8-dihydropterin (H2Pte). Product release (AMP and H2Pte pyrophosphate) is rate-limiting .

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) of inhibitors (e.g., bisubstrate analogues) in the presence of ATP analogues like AMPCPP .

- Fluorescence assays : Monitor nucleotide binding using fluorescent ATP analogues (e.g., 3′-anthraniloyl-ATP) to track conformational changes .

Q. What is the role of HPPK in microbial folate biosynthesis?

HPPK catalyzes the pyrophosphoryl transfer from ATP to H2Pte, forming 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (H2Pte-PP). This step is essential for downstream synthesis of dihydropteroate (a folate precursor) and is absent in humans, making it a target for antimicrobial development .

Advanced Research Questions

Q. How do conformational dynamics in HPPK influence catalysis?

- Loop movements : Three flexible loops (Loop 1–3) undergo >17 Å displacements upon MgATP/MgADP binding, facilitating substrate entry and product release. Loop 3 stabilizes the transition state via hydrogen bonding .

- NMR studies : Reveal increased mobility in Loop 2 during catalysis, suggesting dynamic coupling between ATP binding and pyrophosphoryl transfer .

- Role of Mg²⁺ : Coordinates with ATP and active-site residues (e.g., Asp95, Lys135) to orient the γ-phosphate for nucleophilic attack .

Q. What strategies are effective for designing bisubstrate analogue inhibitors of HPPK?

- Scaffold optimization : Link 7,7-dimethyl-7,8-dihydropterin to adenosine via a piperidine-linked thioether bridge, improving binding affinity (IC50 < 1 µM) .

- Structure-activity relationship (SAR) : Derivatives with carboxyethyl or bromomethyl groups at position 6 of the pterin ring enhance inhibition by mimicking the transition state .

- Crystallography-guided design : Co-crystal structures (PDB: 4M5N) identify induced-fit pockets for aryl-substituted 8-thioguanine scaffolds .

Q. How do QM/MM calculations elucidate HPPK’s catalytic mechanism?

- Reaction trajectory : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations reveal a dissociative transition state, with partial cleavage of the Pγ–O bond in ATP before nucleophilic attack by H2Pte .

- Role of key residues : Lys135 stabilizes negative charge on the γ-phosphate, while Asp95 acts as a general base to deprotonate H2Pte’s hydroxyl group .

Q. How is dihydropteroate synthase (DHPS) functionally coupled to HPPK in bifunctional enzymes?

- Substrate channeling : In Francisella tularensis, the HPPK and DHPS domains are fused into a single polypeptide, enabling direct transfer of H2Pte-PP to DHPS without solvent exposure .

- Regulatory feedback : Dihydropteroate inhibits DHPS activity (Ki = 2 µM), while HPPK activity is rate-limited by H2Pte-PP availability, ensuring pathway coordination .

Methodological Considerations

- Crystallization challenges : Optimize HPPK buffer conditions (e.g., 0.1 M sodium cacodylate, pH 6.5) to prevent aggregation and improve crystal symmetry (space group P 31) .

- Enzyme inhibition assays : Use SPR or isothermal titration calorimetry (ITC) to validate inhibitor binding, complemented by IC50 measurements in coupled assays with DHPS .

- Dynamic studies : Combine X-ray crystallography with NMR relaxation experiments to map conformational changes in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.